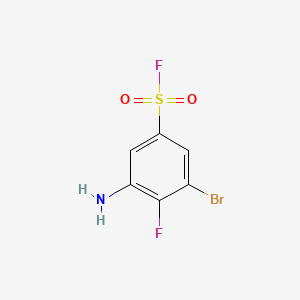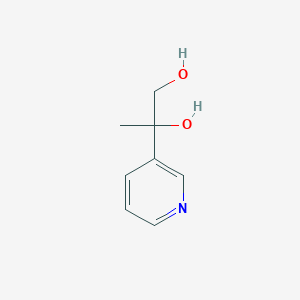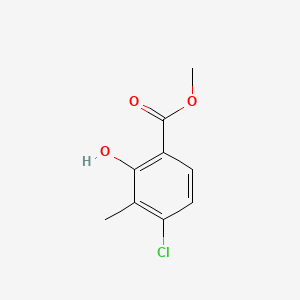![molecular formula C14H16F3NO6 B13456689 4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid; trifluoroacetic acid is a compound of interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxycarbonyl group, and a phenyl ring, all attached to a butanoic acid backbone. The addition of trifluoroacetic acid further enhances its chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxycarbonyl Group: This step involves the esterification of a suitable precursor with methanol and a strong acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Formation of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, using a suitable aromatic compound and an acyl chloride.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired 4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid. This step may require the use of coupling reagents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability. The use of trifluoroacetic acid in the final step helps to purify the compound and improve its stability.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or the amino group to a primary amine.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or primary amines.
Applications De Recherche Scientifique
4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. Trifluoroacetic acid helps to stabilize the compound and improve its solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-3-[4-(trifluoromethyl)phenyl]butanoic acid
- 4-amino-3-[4-(methyl)phenyl]butanoic acid
- 4-amino-3-[4-(ethoxycarbonyl)phenyl]butanoic acid
Uniqueness
4-amino-3-[4-(methoxycarbonyl)phenyl]butanoic acid is unique due to the presence of the methoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H16F3NO6 |
|---|---|
Poids moléculaire |
351.27 g/mol |
Nom IUPAC |
4-amino-3-(4-methoxycarbonylphenyl)butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H15NO4.C2HF3O2/c1-17-12(16)9-4-2-8(3-5-9)10(7-13)6-11(14)15;3-2(4,5)1(6)7/h2-5,10H,6-7,13H2,1H3,(H,14,15);(H,6,7) |
Clé InChI |
LQQWGUNOECOHNA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(CC(=O)O)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
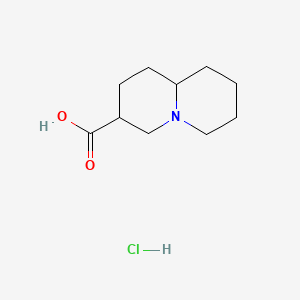
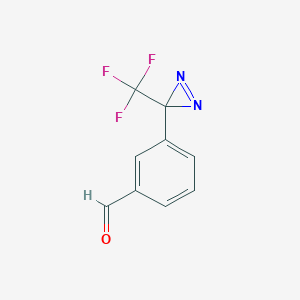
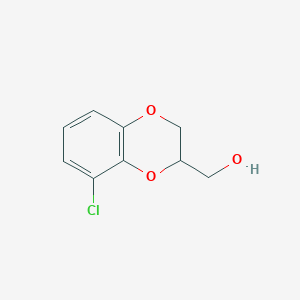


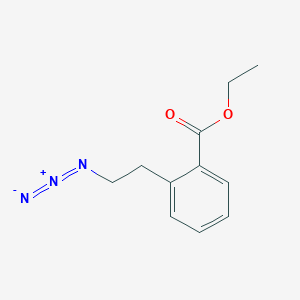
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
